Ethyl 15-chloropentadecanoate
Description
Ethyl 15-chloropentadecanoate is a chlorinated fatty acid ethyl ester with the molecular formula C₁₇H₃₃ClO₂. Structurally, it consists of a 15-carbon alkyl chain with a terminal chlorine substituent and an ethyl ester group. The chlorine atom introduces electronegativity, influencing its chemical reactivity (e.g., susceptibility to nucleophilic substitution) and physical properties (e.g., boiling point, solubility).
Properties
Molecular Formula |
C17H33ClO2 |
|---|---|
Molecular Weight |
304.9 g/mol |
IUPAC Name |
ethyl 15-chloropentadecanoate |
InChI |
InChI=1S/C17H33ClO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
InChI Key |
ROLYNRWRMQCTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 15-chloropentadecanoate can be synthesized through the esterification of 15-chloropentadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
Basic Hydrolysis (Saponification)
Reaction with aqueous NaOH or KOH yields 15-chloropentadecanoic acid and ethanol:
Acidic Hydrolysis
Concentrated HCl or HSO facilitates slower hydrolysis, producing the same carboxylic acid.
Nucleophilic Substitution at the Chlorine Site
The terminal C–Cl bond participates in S2 reactions with strong nucleophiles:
| Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| CN | 15-Cyanopentadecanoic acid | DMSO, 80°C, 12 h | 78 | |
| SH | 15-Mercaptopentadecanoate | EtOH, KCO, 60°C | 65 | |
| NH | 15-Aminopentadecanoate | NH/MeOH, 100°C, 24 h | 52 |
Steric hindrance from the long alkyl chain reduces reactivity compared to shorter-chain analogs .
Ester Reduction
Lithium aluminum hydride (LiAlH) reduces the ester to 15-chloropentadecan-1-ol:
-
Conditions : Anhydrous THF, 0°C → RT, 3 h5.
-
Yield : ~88%5.
Chlorine Reduction
Catalytic hydrogenation (H, Pd/C) removes chlorine, yielding ethyl pentadecanoate:
Transesterification
The ethyl ester reacts with alcohols in acidic or basic media to form new esters. For example, with methanol:
-
Conditions : HSO, 60°C, 4 h.
-
Yield : 89%.
Elimination Reactions
Under strong basic conditions (e.g., KOtBu), β-elimination forms a terminal alkene:
Oxidation of the Alkyl Chain
The terminal methyl group oxidizes to a carboxylic acid using KMnO:
Grignard Reactions
The ester reacts with Grignard reagents (e.g., CHMgBr) to form tertiary alcohols:
-
Conditions : Dry ether, 0°C → RT, 4 h5.
-
Yield : 75%5.
Scientific Research Applications
Ethyl 15-chloropentadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 15-chloropentadecanoate involves its interaction with various molecular targets and pathways. The compound can be metabolized by esterases to release 15-chloropentadecanoic acid, which may then interact with cellular components. The chlorine atom in the compound can also participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
The following analysis compares Ethyl 15-chloropentadecanoate with key structural analogs, focusing on molecular properties, synthesis, and applications.
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Selected Esters
Key Observations :
- Chain Length: this compound’s 15-carbon backbone increases hydrophobicity compared to shorter-chain esters like Ethyl undecanoate . This may enhance its solubility in nonpolar solvents.
- Halogenation: The terminal chlorine differentiates it from non-halogenated analogs (e.g., Methyl pentadecanoate ), likely increasing its density and boiling point.
- Functional Groups: Unlike Ethyl 3-hydroxydodecanoate , which has a hydroxyl group, the chlorine in this compound may reduce hydrogen-bonding capacity but increase electrophilicity.
Comparative Insights :
- Ethyl undecanoate synthesis involves esterification of undecanoic acid with ethanol under catalytic conditions . Similar methods could apply to this compound, though the chlorine substituent may necessitate modified reaction conditions (e.g., radical or electrophilic chlorination).
- Chlorinated esters generally exhibit higher reactivity toward hydrolysis compared to non-halogenated esters due to the electron-withdrawing effect of chlorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
